molecular formula C12H7Cl2N3 B1315998 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine CAS No. 143696-74-6

2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine

Cat. No. B1315998
M. Wt: 264.11 g/mol
InChI Key: LCGQJBUEYULFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, with an emphasis on the ecological impact of the methods and the mechanistic aspects .

Scientific Research Applications

Synthetic Pathways and Biological Activities

A comprehensive review covering synthetic methodologies and biological activities of imidazo[1,2-a]pyrimidines, including 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine, between 2000 and 2021 highlights the synthesis of the heterocyclic moiety and its applications. This scaffold is utilized in biological activities and secondary applications, such as corrosion inhibition, demonstrating the compound's versatility and potential in various research areas (Rabia Zeynep Kobak & B. Akkurt, 2022).

Optical Sensors and Medicinal Applications

Pyrimidine derivatives, closely related to imidazo[1,2-a]pyrimidines, are identified as exquisite materials for optical sensors due to their ability to form coordination and hydrogen bonds. These compounds have significant biological and medicinal applications, revealing the potential of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine in the development of optical sensors with medical relevance (Gitanjali Jindal & N. Kaur, 2021).

Kinase Inhibition for Anti-inflammatory Purposes

The compound and its derivatives are explored for their inhibitory activity against the p38 mitogen-activated protein (MAP) kinase, which is crucial for proinflammatory cytokine release. This application underscores the compound's relevance in designing selective inhibitors for anti-inflammatory purposes, showcasing the compound's potential in medicinal chemistry and pharmacology (T. Scior et al., 2011).

Synthetic Biology Applications

Research into developing unnatural base pairs for synthetic biology includes compounds consisting of imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines, indicating the compound's potential utility in expanding the genetic code. This application demonstrates the innovative use of the compound in synthetic biology, particularly in designing new genetic systems with enhanced properties (Noriko Saito-Tarashima & N. Minakawa, 2018).

Catalysis and Organic Synthesis

The synthesis and chemistry of heterocyclic N-oxide derivatives, including those synthesized from imidazole, showcase the compound's importance in organic synthesis and catalysis. The compound's derivatives have been applied in metal complexes formation, catalyst design, and medicinal applications, highlighting its versatility and importance in advanced chemistry and drug development (Dongli Li et al., 2019).

Future Directions

Based on the docking binding model, structural modifications of 2-benzene ring and pyridine moieties led to the identification of a compound with a 2, 4-dichlorophenyl group at the 2-position as a potent and selective DPP-4 inhibitor . This compound might be a promising lead for further development of novel DPP-4 inhibitors for treating type 2 diabetes mellitus .

properties

IUPAC Name

2-(2,4-dichlorophenyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-8-2-3-9(10(14)6-8)11-7-17-5-1-4-15-12(17)16-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGQJBUEYULFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401249946
Record name 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine

CAS RN

143696-74-6
Record name 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143696-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine

Citations

For This Compound
1
Citations
HYS Atif, DS Wagare, AZ Ahmed… - Rasayan J …, 2021 - rasayanjournal.co.in
In this study, we have designed a simple and highly efficient method for the synthesis of imidazo [1, 2-a] pyrimidine derivatives by the cyclo condensation of aromatic ketones with NBS …
Number of citations: 2 www.rasayanjournal.co.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.